molecular formula C12H22N2O8 B1255293 avenic acid A CAS No. 76224-57-2

avenic acid A

Cat. No.: B1255293
CAS No.: 76224-57-2
M. Wt: 322.31 g/mol
InChI Key: QUKMQOBHQMWLLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avenic acid a, also known as AVA or avenate a, belongs to the class of organic compounds known as gamma amino acids and derivatives. These are amino acids having a (-NH2) group attached to the gamma carbon atom. This compound exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in cereals and cereal products and oat. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a tricarboxylic acid. It has a role as an iron(3+) chelator.

Scientific Research Applications

Antioxidant Properties and Health Benefits

Avenic acid A, primarily found in oats, exhibits significant antioxidant properties. Research has shown that avenanthramides, a group of phenolic alkaloids including this compound, have anti-inflammatory, antioxidant, and antiatherogenic activities. These compounds are unique to oats and have the potential to confer health benefits through these mechanisms. For instance, avenanthramide-C (2c), a major variant of this compound, has been studied for its metabolism in mice and human microbiota and its bioactive metabolites. It has been shown to exert anti-inflammatory and antiatherogenic effects ((Wang et al., 2015)). Additionally, the antioxidant activity and antigenotoxic effects of avenanthramides have been compared to those of ascorbic acid, indicating their potential to exert beneficial physiological effects ((Lee-Manion et al., 2009)).

Therapeutic Applications

This compound and its related compounds have been explored for various therapeutic applications. Studies have investigated the potential of these compounds in treating conditions like colitis in chicken, indicating their therapeutic value in gastrointestinal disorders. The anti-inflammatory effect of Aloe vera extracts, which contain this compound, has been evaluated both in vitro and in vivo, demonstrating a direct inhibitory effect on inflammatory cells and improvement in histological signs of colitis ((Mahmoud & Hassanein, 2012)).

Dietary and Nutritional Context

In a dietary context, this compound is being studied for its role in nutrition and potential health benefits. Its presence in oats and its unique polyphenolic nature contribute to the antioxidant capabilities of oat-based diets. The absorption rates and mechanisms of avenanthramides in the human body, including this compound, have been investigated, highlighting the importance of understanding how these compounds are metabolized and their influence on antioxidant capacity during absorption ((Chen et al., 2020)).

Properties

CAS No.

76224-57-2

Molecular Formula

C12H22N2O8

Molecular Weight

322.31 g/mol

IUPAC Name

4-[(1-carboxy-3-hydroxypropyl)amino]-2-[(3-carboxy-3-hydroxypropyl)amino]butanoic acid

InChI

InChI=1S/C12H22N2O8/c15-6-3-8(11(19)20)13-4-1-7(10(17)18)14-5-2-9(16)12(21)22/h7-9,13-16H,1-6H2,(H,17,18)(H,19,20)(H,21,22)

InChI Key

QUKMQOBHQMWLLR-UHFFFAOYSA-N

SMILES

C(CNC(CCO)C(=O)O)C(C(=O)O)NCCC(C(=O)O)O

Canonical SMILES

C(CNC(CCO)C(=O)O)C(C(=O)O)NCCC(C(=O)O)O

melting_point

300°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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